molecular formula C10H14OS B8570600 5-Ethyl-2-(ethylsulfanyl)phenol CAS No. 82572-20-1

5-Ethyl-2-(ethylsulfanyl)phenol

Cat. No.: B8570600
CAS No.: 82572-20-1
M. Wt: 182.28 g/mol
InChI Key: QDSPKGYIZNBAHC-UHFFFAOYSA-N
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Description

5-Ethyl-2-(ethylsulfanyl)phenol is a phenolic compound featuring an ethyl group at the 5-position and an ethylsulfanyl (-S-C₂H₅) substituent at the 2-position of the aromatic ring. Such structural attributes are common in bioactive molecules, where the sulfanyl group enhances membrane permeability and modulates reactivity .

Properties

CAS No.

82572-20-1

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

5-ethyl-2-ethylsulfanylphenol

InChI

InChI=1S/C10H14OS/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3

InChI Key

QDSPKGYIZNBAHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SCC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 5-Ethyl-2-(ethylsulfanyl)phenol and related compounds:

Compound Substituents Functional Groups Key Properties/Bioactivity Key Differences
This compound 5-Ethyl, 2-ethylsulfanyl Phenol, thioether Hypothesized antioxidant/antimicrobial activity Baseline for comparison
2-(Ethylsulfanyl)benzohydrazide derivatives 2-Ethylsulfanyl, hydrazide Thiosemicarbazide, triazole IC₅₀ (DPPH): 0.22–1.08 µg/mL; FRAP: 3054 µM/100 g Triazole ring enhances antioxidant activity
5-(Ethylsulfonyl)-2-methoxyaniline 5-Ethylsulfonyl, 2-methoxy Aniline, sulfonyl Pharmacological fragment (VEGFR2) Sulfonyl (electron-withdrawing) reduces acidity
6,7,8-Trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-one 2-Ethylsulfanyl, 6,7,8-trifluoro Quinazolinone, thioether Fluorine enhances electronegativity/binding Heterocyclic core alters solubility/reactivity
5-[2-(Ethylsulfanyl)-phenyl]-1,3,4-oxadiazole-2(3H)-thione 2-Ethylsulfanyl, oxadiazole Oxadiazole, thione Antibacterial activity Oxadiazole ring introduces rigidity

Key Findings

Antioxidant Activity
  • Thiosemicarbazide-Triazole Derivatives (e.g., compound 3 in ): Exhibit superior radical scavenging (IC₅₀ = 0.22 µg/mL in DPPH assay) and reducing power (FRAP = 3054 µM/100 g) compared to gallic acid. The triazole ring and sulfanyl group synergize to enhance electron donation .
  • This compound: The phenol group likely provides comparable or superior antioxidant activity due to its hydroxyl radical scavenging capacity, though experimental validation is needed.
Pharmacological Potential
  • 5-(Ethylsulfonyl)-2-methoxyaniline: A VEGFR2 fragment, its sulfonyl group improves stability but reduces nucleophilicity compared to sulfanyl analogs. The methoxy group further decreases acidity (pKa ~4.5 for aniline vs. ~10 for phenol) .
  • The ethylsulfanyl group may aid in hydrophobic interactions .
Antimicrobial Activity
  • 1,3,4-Oxadiazole Derivatives: Thioether groups in oxadiazoles improve membrane penetration, aiding antibacterial action. The phenol analog’s hydroxyl group could enhance solubility but reduce lipophilicity compared to heterocyclic cores .

Physicochemical Properties

  • Solubility: Sulfanyl groups (logP ~2.5) increase lipophilicity compared to sulfonyl (logP ~1.8). Phenol derivatives are more water-soluble than anilines due to higher acidity .
  • Acidity: The hydroxyl group in this compound (pKa ~10) is more acidic than aniline derivatives (pKa ~4.5), facilitating deprotonation in physiological environments .

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